beta-Muricholic acid

Übersicht

Beschreibung

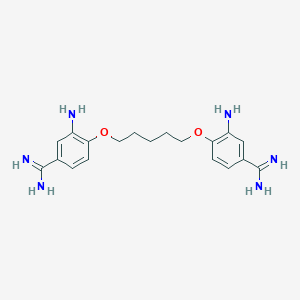

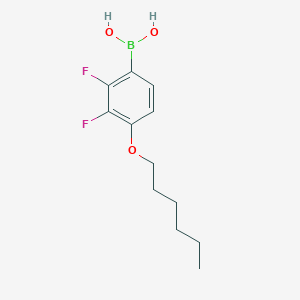

Beta-Muricholic acid (beta-MCA) is a murine-specific primary bile acid . It is a member of muricholic acids, a 6beta-hydroxy steroid and a 7beta-hydroxy steroid . It is a conjugate acid of a beta-muricholate . It differs from the primary bile acids found in humans, cholic acid and chenodeoxycholic acid, by having a hydroxyl group in the β- configuration at the 6-position .

Synthesis Analysis

Bile acids (BAs) are a kind of cholanic acids synthesized from cholesterol in the liver . They are closely related to glucose, lipid, cholesterol and drug metabolisms . BAs also maintain their own synthesis, metabolism and homeostasis by regulating endogenous nuclear receptors such as farnesoid X receptor (FXR) and related pathways . BA synthesis involves two pathways: the classical pathway activated by cholesterol 7a-hydroxylase (CYP7A1), which generates cholalic acid (CA) and chenodeoxycholic acid (CDCA), and an alternative pathway catalyzed by sterol 27-hydroxylase (CYP27A1), which synthesizes CDCA .Molecular Structure Analysis

The molecular formula of beta-Muricholic acid is C24H40O5 . Its molecular weight is 408.57 . The InChI code is InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3, (H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 .Chemical Reactions Analysis

The main detection technologies of BAs and the application of metabolic profiling in related diseases have been reviewed .Physical And Chemical Properties Analysis

Beta-Muricholic acid is a crystalline solid . It is soluble in DMSO at 20 mg/mL and in Ethanol at 20 mg/mL .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Beta-Muricholic Acid Applications

Beta-Muricholic acid is a bile acid with several potential applications in scientific research, particularly in the study of metabolic diseases and liver function. Below is a detailed analysis of its unique applications across different fields.

Liver Fibrosis Treatment: Beta-Muricholic acid has been studied for its therapeutic potential in treating liver fibrosis. Research indicates that Glycine-conjugated beta-Muricholic acid (G-β-MCA) can improve liver fibrosis and gut barrier function. This is achieved by reducing the bile acid pool size and hydrophobicity, which in turn alleviates ductular reaction and liver fibrosis .

Gut Barrier Function Improvement: The compound also shows promise in enhancing gut barrier function. The hydrophilic physiochemical property of G-β-MCA, along with its role as an antagonist to the farnesoid X receptor (FXR), contributes to this improvement by decreasing intestine bile acid absorption and increasing fecal bile acid excretion .

Cholestasis Prevention: Beta-Muricholic acid’s anti-cholestasis effect is another significant application. It has been observed to reduce the hydrophobicity index of bile acids in the biliary and intestine, which is beneficial in preventing cholestasis, a condition where bile flow is reduced or blocked .

Metabolic Disease Modulation: The alternative bile acid synthetic pathway, which includes beta-Muricholic acid, is a target for treating metabolic diseases. Modulating bile acid synthesis and composition to regulate signaling pathways can be a novel direction for developing therapies for conditions like obesity, insulin resistance, and nonalcoholic fatty liver disease .

Biomarker for Metabolic Disorders: Beta-Muricholic acid has potential as a biomarker for metabolic disorders. Its presence and levels can indicate alterations in bile acid metabolism, which is associated with various metabolic disorders including type 2 diabetes mellitus, cardiovascular disease, and non-alcoholic fatty liver disease .

Cholesterol and Lipid Catabolism: As a bile acid synthesized from cholesterol, beta-Muricholic acid plays a role in cholesterol and lipid catabolism. This process is crucial for maintaining lipid homeostasis and could be leveraged in research focused on lipid-related diseases .

Gut Microbiota Interaction: The interaction of beta-Muricholic acid with the gut microbiota is an area of interest. It is involved in the co-metabolism of small molecule metabolites between eukaryotic and prokaryotic cells, influencing gastrointestinal and systemic health .

Pharmacological Strategy Development: Finally, beta-Muricholic acid is involved in the development of pharmacological strategies targeting the alternative bile acid synthetic pathway. This approach is promising for the treatment of hyperglycemia and fatty liver disease, providing a new angle for therapeutic research .

Wirkmechanismus

Target of Action

Beta-Muricholic acid (β-MCA) is a natural murine-specific bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a key role in bile acid metabolism . FXR regulates the synthesis, transport, and storage of bile acids, which are critical for digestion and absorption of dietary fats .

Mode of Action

Beta-Muricholic acid acts as an FXR antagonist . By binding to FXR, it inhibits the receptor’s activity, thereby influencing the regulation of bile acid metabolism . This interaction with FXR leads to changes in the synthesis and transport of bile acids, impacting overall lipid metabolism .

Biochemical Pathways

Beta-Muricholic acid is involved in the bile acid synthesis pathway . It is produced in the liver through the action of the enzyme cytochrome P450 Cyp2c70, which catalyzes the 6-hydroxylation reactions forming muricholates . The production of β-MCA is part of the alternative pathway of bile acid synthesis, which is predominantly active in rodents . This pathway is crucial for the regulation of lipid metabolism and energy expenditure .

Pharmacokinetics

The pharmacokinetics of beta-Muricholic acid, like other bile acids, involves its synthesis in the liver, secretion into the bile, and circulation within the enterohepatic system . It is efficiently reabsorbed from the intestine, mainly through active transport . The gut microbiota also plays a significant role in modifying these compounds, increasing their diversity and biological function .

Result of Action

Beta-Muricholic acid has several effects at the molecular and cellular levels. It serves as a biliary cholesterol-desaturating agent and aids in the dissolution of cholesterol gallstones . It has also been shown to reduce the absorption of cholesterol . Furthermore, it has potential for the research of nonalcoholic fatty liver disease (NAFLD), as it has been found to inhibit lipid accumulation .

Action Environment

The action of beta-Muricholic acid is influenced by various environmental factors, particularly the gut microbiota . The gut microbiota can modify bile acids, including β-MCA, thereby influencing their diversity and biological function . Changes in the gut microbiota composition can therefore impact the action, efficacy, and stability of β-MCA .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases . The gut microbiota regulates host metabolism and gut microbial dysbiosis is associated with obesity and diabetes .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-CRKPLTDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Muricholic acid | |

CAS RN |

2393-59-1 | |

| Record name | β-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)